Aligeron

Description

Properties

CAS No. |

70713-45-0 |

|---|---|

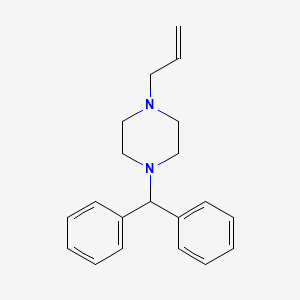

Molecular Formula |

C20H24N2 |

Molecular Weight |

292.4 g/mol |

IUPAC Name |

1-benzhydryl-4-prop-2-enylpiperazine |

InChI |

InChI=1S/C20H24N2/c1-2-13-21-14-16-22(17-15-21)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2 |

InChI Key |

QWGCFVBATALVAQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

70713-45-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

41332-10-9 (di-hydrochloride) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-benzhydryl-4-allylpiperazine dihydrochloride Aligeron AS 2 di-HCl of Aligeron N'-benzhydryl-N''-allylpiperazine |

Origin of Product |

United States |

Foundational & Exploratory

Aligeron: A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aligeron is a synthetic compound identified as a non-selective, non-competitive prostaglandin (PG) antagonist. It also exhibits vasodilatory properties and is structurally analogous to cinnarizine, a known calcium channel blocker. This technical guide synthesizes the available preclinical data to elucidate the mechanism of action of this compound. While specific quantitative binding affinities and detailed signaling pathway analyses are not extensively documented in publicly available literature, this guide provides a comprehensive overview based on existing in vitro and in vivo studies. This compound's primary mechanism is centered on its broad-spectrum antagonism of prostaglandin-induced effects and its likely modulation of calcium influx in smooth muscle cells.

Core Mechanism of Action: Prostaglandin Antagonism

This compound functions as a non-selective antagonist at prostaglandin receptors. Prostaglandins are a group of lipid compounds with diverse physiological effects, including the contraction and relaxation of smooth muscle. This compound has been shown to counteract the spasmodic effects of various prostaglandins, including PGF2α and PGE2.

The nature of this antagonism is non-competitive, meaning that this compound does not directly compete with prostaglandins for the same binding site on the receptor. Instead, it likely binds to an allosteric site, changing the receptor's conformation and reducing its ability to be activated by prostaglandins. This results in a reduction of the maximal effect of the agonist (prostaglandin) without necessarily changing its binding affinity.[1][2]

Signaling Pathway of Prostaglandin Antagonism

Prostaglandins mediate their effects through G-protein coupled receptors (GPCRs). For instance, PGF2α typically signals through the Gq pathway, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, leading to smooth muscle contraction. By acting as a non-competitive antagonist, this compound is presumed to interfere with this signaling cascade, preventing the downstream release of calcium and subsequent muscle contraction.

References

Aligeron (Cepeginterferon Alfa-2b): A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Aligeron, a therapeutic agent identified as Cepeginterferon Alfa-2b. The document details its discovery and development, outlines the synthesis and manufacturing processes, and elucidates its mechanism of action. Quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

Discovery and Development

This compound is a brand name for Cepeginterferon Alfa-2b, a long-acting formulation of interferon alfa-2b. The development of this drug is rooted in the discovery of interferons as naturally occurring proteins that play a crucial role in the immune response to viral infections.[1] The foundational interferon alfa-2b is a recombinant form of the human protein interferon alpha-2, which was first sequenced and produced in E. coli in 1980.[2]

The key innovation in Cepeginterferon Alfa-2b is the process of PEGylation. This involves the covalent attachment of a polyethylene glycol (PEG) moiety to the interferon alfa-2b protein.[1][3] This modification significantly increases the molecule's hydrodynamic size, which in turn extends its plasma half-life by reducing its rate of clearance from the body.[4] The extended half-life allows for less frequent dosing compared to non-pegylated interferon, improving patient convenience and potentially therapeutic outcomes. Cepeginterferon alfa-2b is primarily used in the treatment of chronic hepatitis C.

Synthesis and Manufacturing

The production of Cepeginterferon Alfa-2b is a multi-step biopharmaceutical process that involves the production of recombinant interferon alfa-2b followed by its chemical modification through PEGylation.

Recombinant Interferon Alfa-2b Production

The synthesis of the interferon alfa-2b protein is achieved through recombinant DNA technology. A common method involves the insertion of the human gene encoding for interferon alfa-2b into a suitable host organism, which then produces the protein in large quantities.

Experimental Protocol: Recombinant Interferon Alfa-2b Production in Pichia pastoris

-

Gene Insertion: The gene for human interferon alfa-2b is inserted into a plasmid vector.

-

Transformation: The recombinant plasmid is introduced into a host organism, such as the methylotrophic yeast Pichia pastoris. This yeast is often chosen for its ability to perform post-translational modifications and secrete the protein, which can simplify purification.

-

Fermentation: The transformed yeast cells are cultured in a high-density fermentation process to maximize cell growth and protein expression.

-

Induction: Expression of the interferon alfa-2b gene is induced, leading to the production of the recombinant protein.

-

Purification: The secreted interferon alfa-2b is purified from the culture medium using a series of chromatography steps to achieve high purity (typically 97-98%).

PEGylation of Interferon Alfa-2b

The purified recombinant interferon alfa-2b is then conjugated with a PEG molecule.

Experimental Protocol: PEGylation

-

Reaction Setup: Purified interferon alfa-2b is reacted with an activated form of monomethoxy polyethylene glycol (mPEG), such as mPEG-succinimidyl carbonate (mPEG-SC), at a controlled pH (e.g., pH 6.5).

-

Purification of Pegylated Protein: The resulting mixture contains mono-pegylated, multi-pegylated, and un-pegylated interferon. The desired mono-pegylated form is purified using multiple column chromatography techniques.

-

Formulation: The purified peginterferon alfa-2b is then formulated into a stable, lyophilized powder for injection.

Mechanism of Action

Cepeginterferon alfa-2b exerts its antiviral and immunomodulatory effects through the same mechanism as endogenous interferon alfa.

-

Receptor Binding: The interferon alfa-2b moiety of the molecule binds to the type I interferon receptors (IFNAR) on the surface of human cells.

-

Signal Transduction: This binding activates the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.

-

Gene Expression: Activated STAT proteins translocate to the nucleus and induce the transcription of hundreds of interferon-stimulated genes (ISGs).

-

Antiviral and Immunomodulatory Effects: The protein products of these ISGs mediate a range of antiviral, antiproliferative, and immunomodulatory effects. These include the inhibition of viral replication, enhancement of natural killer (NK) cell activity, and increased presentation of viral antigens to immune cells.

Quantitative Data

The following tables summarize key quantitative data related to the properties and clinical use of Cepeginterferon Alfa-2b.

Table 1: Pharmacokinetic Properties

| Parameter | Value | Reference |

| Molecular Weight (PEG-Intron) | ~31,000 daltons | |

| PEG Moiety Molecular Weight | 12,000 daltons | |

| Mean Half-life | ~40 hours (range: 22-60 hours) | |

| Mean Apparent Clearance | 22 ml/h/kg | |

| Bioavailability after multiple doses | Increases, with trough concentrations at week 48 being 3-fold higher than at week 4 |

Table 2: Clinical Efficacy in Chronic Hepatitis C (in combination with Ribavirin)

| Genotype | Sustained Virologic Response (SVR) Rate | Reference |

| Genotype 1 | 41% | |

| Genotypes 2-6 | 75% |

Table 3: Manufacturing and Quality Control

| Parameter | Specification | Reference |

| Purity of Recombinant Interferon Alfa-2b | ~97-98% | |

| Biological Activity | 4.2 x 10⁸ IU/mg | |

| Specific Activity (Pegylated) | ~0.7 x 10⁸ IU/mg protein |

Conclusion

This compound (Cepeginterferon Alfa-2b) represents a significant advancement in the treatment of chronic viral diseases, particularly hepatitis C. Its development through recombinant DNA technology and subsequent PEGylation has resulted in a therapeutic with an improved pharmacokinetic profile, allowing for more convenient dosing regimens. The mechanism of action, centered on the activation of the JAK-STAT pathway and the induction of an antiviral state, is well-characterized. The synthesis and manufacturing processes are robust, yielding a high-purity and biologically active product. This technical guide provides a foundational understanding of the core scientific principles underlying this compound for professionals in the field of drug development and research.

References

Aligeron's Role in Cell Signaling Pathways: A Technical Guide

Disclaimer: Information regarding the specific molecule "Aligeron" (1-benzhydryl-4-prop-2-enylpiperazine) is sparse in publicly available scientific literature. It is identified as a non-selective prostaglandin (PG) antagonist. This guide, therefore, focuses on the well-established cell signaling pathways that this compound is presumed to inhibit. The quantitative data and specific experimental protocols for this compound are not available in the public domain. The information presented herein is based on the general principles of prostaglandin signaling and antagonism.

Introduction

This compound is a chemical compound classified as a non-selective prostaglandin antagonist. Prostaglandins are a group of lipid compounds that are derived enzymatically from fatty acids and have important physiological effects in the body. They act as signaling molecules in a wide range of cellular processes, including inflammation, blood flow, the formation of blood clots, and the induction of labor. Prostaglandins exert their effects by binding to a family of G protein-coupled receptors (GPCRs) known as prostanoid receptors.

As a non-selective antagonist, this compound is expected to block the action of various prostaglandins at their respective receptors, thereby inhibiting their downstream signaling cascades. This guide provides an in-depth overview of these signaling pathways.

Prostanoid Receptors and Their Signaling Pathways

There are five main classes of prostanoid receptors: DP, EP, FP, IP, and TP. Each class can have subtypes. These receptors are coupled to different G proteins, leading to the activation of distinct intracellular signaling pathways.

1. Gs-Coupled Prostanoid Receptors (DP1, EP2, EP4, IP)

These receptors primarily couple to the Gs alpha subunit of the heterotrimeric G protein.

-

Mechanism of Action: Upon prostaglandin binding, the Gs-coupled receptor activates adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream target proteins, leading to a cellular response, which often results in smooth muscle relaxation.

2. Gq-Coupled Prostanoid Receptors (EP1, FP, TP)

These receptors are coupled to the Gq alpha subunit.

-

Mechanism of Action: Activation of Gq-coupled receptors leads to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). These events typically lead to smooth muscle contraction.

Investigating the Binding Affinity of Aligeron (Cepeginterferon alfa-2b): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mechanism of Action: The IFNAR Complex and JAK-STAT Signaling

Aligeron, a pegylated interferon alfa-2b, exerts its biological effects by binding to the heterodimeric type I interferon receptor (IFNAR) on the cell surface. This receptor consists of two subunits: IFNAR1 and IFNAR2. The binding of interferon alfa-2b to these subunits initiates a cascade of intracellular events.

Upon ligand binding, the receptor subunits dimerize, bringing the associated Janus kinases (JAKs), specifically JAK1 and TYK2, into close proximity. This proximity facilitates their autophosphorylation and subsequent phosphorylation of the intracellular domains of the IFNAR subunits. These phosphorylated sites then serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2.

The recruited STAT proteins are themselves phosphorylated by the activated JAKs. Phosphorylated STAT1 and STAT2 form a heterodimer, which then associates with interferon regulatory factor 9 (IRF9) to form a complex known as interferon-stimulated gene factor 3 (ISGF3). This complex translocates to the nucleus, where it binds to specific DNA sequences called interferon-stimulated response elements (ISREs) in the promoter regions of various genes. This binding initiates the transcription of hundreds of ISGs, which are the ultimate effectors of the antiviral, antiproliferative, and immunomodulatory activities of interferon.

Quantitative Binding Affinity Data

Direct quantitative binding affinity data for this compound (Cepeginterferon alfa-2b) to IFNAR1 and IFNAR2 is not extensively reported in publicly accessible literature. However, studies on various non-pegylated human interferon alpha subtypes provide a valuable reference for understanding the range of binding affinities within this cytokine family. The pegylation of interferon alfa-2b is primarily intended to improve its pharmacokinetic profile by increasing its size and shielding it from proteolytic degradation, which may also influence its binding kinetics.

The following table summarizes the reported dissociation constants (Kd) for several human interferon alpha subtypes with the individual IFNAR1 and IFNAR2 receptor subunits. It is important to note that the affinity for the complete receptor complex on the cell surface may differ.

| Interferon Subtype | IFNAR1 Kd (μM) | IFNAR2 Kd (nM) | Reference |

| IFN-α1 | 0.5 - 5 | 220 | [1] |

| IFN-α2 | 0.5 - 5 | 0.4 - 5 | [1] |

| IFN-α4b | 0.5 - 5 | 0.4 - 5 | [1] |

| IFN-α5 | 0.5 - 5 | 0.4 - 5 | [1] |

| IFN-α6 | 0.5 - 5 | 0.4 - 5 | [1] |

| IFN-α7 | 0.5 - 5 | 0.4 - 5 | |

| IFN-α8 | 0.5 - 5 | 0.4 - 5 | |

| IFN-α10 | 0.5 - 5 | 0.4 - 5 | |

| IFN-α14 | 0.5 - 5 | 0.4 - 5 | |

| IFN-α16 | 0.5 - 5 | 0.4 - 5 | |

| IFN-α17 | 0.5 - 5 | 0.4 - 5 | |

| IFN-α21 | 0.5 - 5 | 0.4 - 5 |

Note: This table presents a range of reported values for various interferon alpha subtypes and should be considered as a reference. The specific binding affinity of Cepeginterferon alfa-2b may vary.

Experimental Protocols for Binding Affinity Determination

The binding affinity of this compound to its receptors can be quantitatively determined using various biophysical techniques. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most common and robust methods for characterizing protein-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (e.g., this compound) to a ligand (e.g., immobilized IFNAR1 or IFNAR2) in real-time. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.

Generalized SPR Protocol:

-

Immobilization of Ligand:

-

Recombinantly express and purify the extracellular domains of human IFNAR1 and IFNAR2.

-

Covalently immobilize one of the receptor subunits onto a sensor chip (e.g., CM5 chip) via amine coupling. The other subunit can be used in solution for ternary complex studies.

-

-

Analyte Preparation:

-

Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+).

-

-

Binding Measurement:

-

Inject the different concentrations of this compound over the sensor surface.

-

Monitor the association and dissociation phases in real-time by recording the change in response units (RU).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon the binding of two molecules. It is a solution-based technique that provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Generalized ITC Protocol:

-

Sample Preparation:

-

Dialyze both the this compound and the soluble extracellular domains of IFNAR1/IFNAR2 into the same buffer to minimize heats of dilution.

-

Thoroughly degas the samples.

-

-

Titration:

-

Load one of the proteins (e.g., IFNAR subunit) into the sample cell of the calorimeter.

-

Load the other protein (this compound) into the injection syringe at a concentration typically 10-20 times higher than the protein in the cell.

-

Perform a series of small, sequential injections of the syringe solution into the sample cell.

-

-

Heat Measurement:

-

Measure the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks to obtain the heat per injection.

-

Plot the heat per mole of injectant against the molar ratio of the two proteins.

-

Fit the resulting binding isotherm to a suitable model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).

-

Conclusion

This compound (Cepeginterferon alfa-2b) mediates its therapeutic effects through binding to the IFNAR1/IFNAR2 receptor complex and activating the JAK-STAT signaling pathway. While the qualitative aspects of this interaction are well-established, specific quantitative binding affinity data for this pegylated form of interferon alfa-2b are not widely available. The binding affinities of various non-pegylated interferon alpha subtypes to the individual receptor subunits typically range from micromolar (for IFNAR1) to nanomolar (for IFNAR2). Standard biophysical techniques such as SPR and ITC are the methods of choice for precisely determining the binding kinetics and thermodynamics of this compound with its receptors. Further studies are warranted to elucidate the specific binding characteristics of this compound, which would provide a more complete understanding of its pharmacological profile and could inform the development of future interferon-based therapies.

References

Preliminary Research on the Biological Activity of Erigeron annuus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erigeron annuus (L.) Pers., commonly known as the annual fleabane, is a flowering herb that has been traditionally used in folk medicine for various ailments.[1][2][3][4] Phytochemical analyses have revealed that E. annuus contains a rich array of bioactive compounds, including coumarins, flavonoids, terpenoids, and caffeoylquinic acids.[2] This technical guide provides a comprehensive overview of the preliminary research into the biological activities of Erigeron annuus, with a focus on its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Anti-inflammatory Activity

Extracts of Erigeron annuus have demonstrated significant anti-inflammatory effects, primarily through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. The root extract of E. annuus has been shown to suppress the activation of macrophages, thereby preventing the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.

Quantitative Data

| Extract/Compound | Bioassay | Cell Line | Key Findings | Reference |

| E. annuus Root Extract | Nitric Oxide (NO) Production | RAW 264.7 | Inhibition of LPS-induced NO production | |

| E. annuus Root Extract | Prostaglandin E2 (PGE2) Production | RAW 264.7 | Inhibition of LPS-induced PGE2 production | |

| E. annuus Root Extract | iNOS and COX-2 Expression | RAW 264.7 | Prevention of LPS-induced iNOS and COX-2 protein expression | |

| E. annuus Root Extract | NF-κB Activation | RAW 264.7 | Inhibition of LPS-induced phosphorylation of I-κBα and nuclear translocation of NF-κB |

Experimental Protocols

1.2.1. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is adapted from studies investigating the anti-inflammatory effects of plant extracts on murine macrophage cell lines.

-

Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Seed the RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Erigeron annuus extract for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

-

Nitrite Quantification:

-

Collect 100 µL of the cell culture medium.

-

Mix with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control group.

Signaling Pathway

Caption: Anti-inflammatory mechanism of Erigeron annuus extract via inhibition of the NF-κB pathway.

Antioxidant Activity

Various extracts of Erigeron annuus have been reported to possess antioxidant properties, which are attributed to their rich phenolic and flavonoid content. The antioxidant capacity is often evaluated by measuring the extract's ability to scavenge free radicals.

Quantitative Data

| Extract/Compound | Bioassay | Key Findings | Reference |

| Methanol Extract of E. annuus Flower | DPPH Radical Scavenging | Strongest activity among seven solvent extracts | |

| Acetone Extract of E. annuus Flower | ABTS Radical Scavenging | Strongest activity among seven solvent extracts |

Experimental Protocols

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is a standard method for assessing the antioxidant activity of plant extracts.

-

Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare serial dilutions of the Erigeron annuus extract in methanol.

-

Reaction Mixture:

-

In a 96-well microplate, add 100 µL of the diluted extract to 100 µL of the DPPH solution.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, can be determined by plotting the percentage of inhibition against the extract concentration.

Anticancer Activity

Preliminary studies suggest that Erigeron annuus extracts may possess anticancer properties. The hexane extract of the flower has been shown to exhibit cytotoxicity against human cervical cancer (HeLa) cells.

Quantitative Data

| Extract/Compound | Bioassay | Cell Line | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Hexane Extract of E. annuus Flower | Cytotoxicity | HeLa | 48.4 ± 2.6% cytotoxicity at 200 µg/mL | | | Pyromeconic Acid (from E. annuus) | Cytotoxicity | HeLa | High toxicity | |

Experimental Protocols

3.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Culture HeLa cells in appropriate media and conditions.

-

Cell Seeding: Seed the HeLa cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the Erigeron annuus extract for 48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration that inhibits 50% of cell growth, can be determined from the dose-response curve.

Experimental Workflow

Caption: Workflow for determining the anticancer activity of Erigeron annuus extract using the MTT assay.

Antimicrobial Activity

While research on the antimicrobial properties of Erigeron annuus is still emerging, related species within the Erigeron genus have shown promising results. The essential oil of Erigeron species has been found to be effective against various foodborne pathogens.

Quantitative Data (from related Erigeron species)

| Extract/Compound | Bioassay | Microorganism | MIC (µg/mL) | Reference |

| Erigeron ramosus Essential Oil & Methanolic Extracts | MIC | Staphylococcus aureus, Listeria monocytogenes, Bacillus subtilis, Pseudomonas aeruginosa, Enterobacter aerogenes, Escherichia coli | 62.5 - 500 |

Experimental Protocols

4.2.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the Erigeron annuus extract in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no extract) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 24 hours.

-

MIC Determination: The MIC is the lowest concentration of the extract at which no visible bacterial growth is observed.

Conclusion

The preliminary research on Erigeron annuus indicates its potential as a source of bioactive compounds with diverse pharmacological activities. The anti-inflammatory effects, mediated through the NF-κB pathway, are particularly well-documented. The antioxidant, anticancer, and antimicrobial properties also warrant further investigation. This technical guide provides a summary of the current state of research, including quantitative data, detailed experimental protocols, and visual representations of key processes. It is intended to facilitate further research and development of Erigeron annuus-derived compounds for therapeutic applications. Further in-depth studies are necessary to isolate and characterize the specific bioactive constituents and to elucidate their precise mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Phytochemistry and biological activity of Erigeron annuus (L.) Pers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Roots of Erigeron annuus Attenuate Acute Inflammation as Mediated with the Inhibition of NF-κB-Associated Nitric Oxide and Prostaglandin E2 production - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Comprehensive Guide to Target Identification and Validation of Aligeron, a Prostaglandin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a novel therapeutic from a laboratory concept to a clinical reality is underpinned by a rigorous and meticulous process of target identification and validation. This crucial initial phase of drug discovery ensures that a therapeutic agent is directed at a molecular target that is not only responsible for the disease pathology but is also modulable in a way that leads to a safe and effective treatment. This whitepaper provides an in-depth technical guide to the core principles and methodologies employed in the target identification and validation of "Aligeron," a non-selective prostaglandin (PG) antagonist with vasodilatory properties. While "this compound" is a known chemical entity, this document will treat it as a lead compound for a hypothetical drug development program to illustrate the complete target identification and validation workflow.

Prostaglandins are a group of physiologically active lipid compounds that play a diverse role in various biological processes, including inflammation, pain, fever, blood pressure regulation, and platelet aggregation. Their effects are mediated through a family of G-protein coupled receptors (GPCRs). A non-selective prostaglandin antagonist like this compound presents a unique opportunity and challenge in identifying its specific molecular targets and validating their therapeutic potential across different disease indications.

This guide will detail the multifaceted approach to elucidating the mechanism of action of this compound, from initial broad-based screening to pinpointing specific receptor interactions and confirming their relevance in disease models. We will explore a range of experimental protocols, present illustrative quantitative data in structured tables, and provide visual representations of key pathways and workflows to facilitate a comprehensive understanding.

Section 1: Target Identification Strategies for this compound

The primary goal of target identification is to pinpoint the molecular entities with which this compound interacts to exert its biological effects. Given its classification as a prostaglandin antagonist, the initial focus would be on the family of prostaglandin receptors. However, a comprehensive approach is necessary to identify all potential targets, including off-target interactions that could lead to unforeseen side effects.

Receptor Binding Assays

Competitive binding assays are a fundamental first step to determine the affinity of this compound for various prostaglandin receptors (e.g., EP, DP, FP, IP, and TP receptors). These assays typically involve incubating a radiolabeled or fluorescently tagged prostaglandin ligand with cell membranes expressing a specific receptor subtype in the presence of varying concentrations of this compound.

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells engineered to overexpress a specific human prostaglandin receptor subtype (e.g., EP2).

-

Harvest cells and homogenize in a lysis buffer to isolate cell membranes.

-

Determine protein concentration of the membrane preparation using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of radiolabeled prostaglandin E2 ([³H]-PGE2).

-

Add increasing concentrations of unlabeled this compound (competitor).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Calculate the IC50 (inhibitory concentration 50%) value, which is the concentration of this compound that displaces 50% of the radiolabeled ligand.

-

Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Table 1: Illustrative Binding Affinity (Ki) of this compound for Prostaglandin Receptors

| Receptor Subtype | Ki (nM) |

| EP1 | 15 |

| EP2 | 8 |

| EP3 | 25 |

| EP4 | 12 |

| DP1 | 30 |

| DP2 (CRTH2) | >1000 |

| FP | 50 |

| IP | 45 |

| TP | 20 |

This table presents hypothetical data for illustrative purposes.

Functional Assays

Functional assays are essential to determine whether this compound acts as an antagonist, agonist, or inverse agonist at its target receptors. For GPCRs like the prostaglandin receptors, common functional assays measure changes in downstream second messengers, such as cyclic AMP (cAMP) or intracellular calcium.

Experimental Protocol: cAMP Assay for EP2 and EP4 Receptors

-

Cell Culture:

-

Culture CHO-K1 cells stably expressing either the human EP2 or EP4 receptor.

-

-

Assay Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of this compound for a defined period.

-

Stimulate the cells with a known EP2/EP4 agonist (e.g., PGE2) at its EC50 concentration.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value for the inhibition of agonist-induced cAMP production.

-

Table 2: Illustrative Functional Antagonism (IC50) of this compound

| Receptor | Assay Type | IC50 (nM) |

| EP2 | cAMP Inhibition | 25 |

| EP4 | cAMP Inhibition | 30 |

| EP1 | Calcium Mobilization | 40 |

| TP | Calcium Mobilization | 55 |

This table presents hypothetical data for illustrative purposes.

Chemical Proteomics

To identify potential off-target interactions, chemical proteomics approaches can be employed. This involves using a modified version of this compound as a "bait" to pull down its binding partners from a complex biological sample, such as a cell lysate.

Caption: A streamlined workflow for the initial identification of this compound's molecular targets.

Section 2: Target Validation of this compound's Primary Targets

Once a prioritized list of targets is established, the next critical phase is to validate their role in the disease of interest and to confirm that modulating these targets with this compound leads to the desired therapeutic effect. For this hypothetical program, we will focus on the validation of EP2 and EP4 receptors in the context of inflammatory disease.

In Vitro Validation in Disease-Relevant Cell Models

The first step in validation is to use cell-based models that recapitulate aspects of the disease pathology. For inflammation, this could involve using immune cells such as macrophages or T cells.

Experimental Protocol: Cytokine Release Assay in Macrophages

-

Cell Culture:

-

Isolate primary human macrophages from healthy donor blood or use a macrophage-like cell line (e.g., THP-1).

-

Differentiate THP-1 monocytes into macrophages by treating with PMA.

-

-

Assay Procedure:

-

Plate the macrophages in a 24-well plate.

-

Pre-treat the cells with varying concentrations of this compound.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a suitable incubation period, collect the cell culture supernatant.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex bead-based assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of cytokine release for each concentration of this compound.

-

Determine the IC50 for the inhibition of each cytokine.

-

Table 3: Illustrative Inhibition of Cytokine Release by this compound in LPS-stimulated Macrophages

| Cytokine | IC50 (nM) |

| TNF-α | 50 |

| IL-6 | 65 |

| IL-1β | 58 |

This table presents hypothetical data for illustrative purposes.

Genetic Approaches to Target Validation

To unequivocally link the effects of this compound to its intended targets, genetic knockdown or knockout of the target genes (e.g., PTGER2 and PTGER4 for EP2 and EP4 receptors) is the gold standard.

Experimental Protocol: CRISPR-Cas9 Mediated Knockout of EP2/EP4 in Macrophages

-

gRNA Design and Lentiviral Production:

-

Design and clone guide RNAs (gRNAs) targeting the PTGER2 and PTGER4 genes into a lentiviral vector co-expressing Cas9.

-

Produce lentiviral particles in HEK293T cells.

-

-

Transduction and Selection:

-

Transduce THP-1 cells with the lentiviral particles.

-

Select for successfully transduced cells using an appropriate antibiotic.

-

-

Validation of Knockout:

-

Confirm the knockout of the target genes at the DNA, RNA (qPCR), and protein (Western blot or flow cytometry) levels.

-

-

Phenotypic Assays:

-

Perform the cytokine release assay as described above in both wild-type and knockout cells. The effect of this compound should be significantly diminished in the knockout cells if its action is on-target.

-

Caption: Logical flow for validating this compound's targets using genetic approaches.

In Vivo Target Validation

The final stage of preclinical target validation involves testing the efficacy of this compound in a relevant animal model of the disease.

Experimental Protocol: In Vivo Efficacy in a Mouse Model of Arthritis

-

Animal Model:

-

Induce collagen-induced arthritis (CIA) in DBA/1 mice by immunization with type II collagen.

-

-

Dosing and Monitoring:

-

Once arthritis develops, treat mice daily with either vehicle control or varying doses of this compound.

-

Monitor disease progression by measuring paw thickness and assigning a clinical arthritis score.

-

-

Pharmacodynamic and Biomarker Analysis:

-

At the end of the study, collect blood and tissue samples.

-

Measure levels of inflammatory cytokines in the serum.

-

Perform histological analysis of the joints to assess inflammation and tissue damage.

-

Table 4: Illustrative In Vivo Efficacy of this compound in a CIA Mouse Model

| Treatment Group | Mean Arthritis Score (Day 21) | Paw Thickness (mm, Day 21) | Serum TNF-α (pg/mL) |

| Vehicle Control | 10.5 ± 1.2 | 3.8 ± 0.3 | 150 ± 25 |

| This compound (10 mg/kg) | 5.2 ± 0.8 | 2.5 ± 0.2 | 75 ± 15 |

| This compound (30 mg/kg) | 2.1 ± 0.5 | 1.9 ± 0.1 | 30 ± 10 |

This table presents hypothetical data for illustrative purposes.

Caption: Simplified signaling pathway of PGE2 through EP2/EP4 receptors and the antagonistic action of this compound.

Conclusion

The target identification and validation process for a compound like this compound is a systematic and data-driven endeavor. It begins with broad screening to identify potential molecular targets and progressively narrows the focus through a series of in vitro and in vivo experiments. The use of a multi-pronged approach, incorporating biochemical, cellular, and genetic techniques, is paramount to building a robust case for a specific mechanism of action. The illustrative data and protocols provided in this whitepaper offer a framework for the rigorous scientific investigation required to advance a promising compound from a lead candidate to a potential therapeutic. The successful navigation of this critical phase is a key determinant of the ultimate success of any drug development program.

Understanding the structural biology of Aligeron

Absence of Scientific Data on "Aligeron"

Following a comprehensive search for "this compound," no scientific data or publications pertaining to its structural biology, protein structure, mechanism of action, or associated signaling pathways were found. This suggests that "this compound" may be a novel, proprietary, or as-yet-unpublished subject within the scientific community. The term does not correspond to any known biological entity in publicly accessible databases or research literature.

Consequently, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams is not possible at this time. Should "this compound" be a specific internal designation, further context or alternative nomenclature would be required to proceed with a substantive search and analysis. Researchers, scientists, and drug development professionals seeking information on this topic are encouraged to consult internal documentation or await its formal disclosure in scientific literature.

Aligeron (Cepeginterferon alfa-2b): A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aligeron, the brand name for cepeginterferon alfa-2b, is a long-acting formulation of recombinant interferon alfa-2b. This modification, achieved through pegylation, extends the half-life of the interferon, allowing for less frequent administration.[1] Primarily investigated for its therapeutic potential in treating chronic hepatitis C, this compound exerts its antiviral and immunomodulatory effects through the activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of clinical trial data, detailed experimental protocols, and visualizations of its core signaling pathway and clinical trial workflow.

Mechanism of Action

This compound is a pegylated form of recombinant human interferon alfa-2b. The attachment of a polyethylene glycol (PEG) molecule to the interferon protein results in a larger molecule with a longer plasma half-life, allowing for once-weekly subcutaneous administration.[1][3]

The therapeutic effects of this compound are mediated through its binding to the type I interferon receptor (IFNAR) on the surface of human cells. This binding initiates a cascade of intracellular signaling events, primarily through the JAK-STAT pathway. This signaling cascade leads to the transcriptional induction of a wide array of interferon-stimulated genes (ISGs), which in turn mediate the antiviral, antiproliferative, and immunomodulatory effects of the drug.

The JAK-STAT Signaling Pathway

The binding of cepeginterferon alfa-2b to the IFNAR1 and IFNAR2 subunits of the type I interferon receptor leads to the activation of two Janus kinases, TYK2 and JAK1, which are associated with the intracellular domains of these receptor subunits. The activated JAKs then phosphorylate specific tyrosine residues on the receptor, creating docking sites for the Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT2.

Upon recruitment to the receptor, STAT1 and STAT2 are themselves phosphorylated by the JAKs. This phosphorylation event causes STAT1 and STAT2 to heterodimerize and subsequently translocate to the nucleus. In the nucleus, the STAT1/STAT2 heterodimer associates with interferon regulatory factor 9 (IRF9) to form a complex known as the interferon-stimulated gene factor 3 (ISGF3). ISGF3 then binds to specific DNA sequences called interferon-stimulated response elements (ISREs) in the promoter regions of target genes, initiating the transcription of hundreds of ISGs. The protein products of these ISGs are responsible for establishing an antiviral state within the cell, inhibiting viral replication, and modulating the host immune response.

Clinical Studies and Efficacy

This compound (Cepeginterferon alfa-2b) has been evaluated in clinical trials for the treatment of chronic hepatitis C (CHC), often in combination with ribavirin. The primary endpoint in these trials is typically the Sustained Virologic Response (SVR), defined as undetectable hepatitis C virus (HCV) RNA at 24 weeks after the completion of therapy.

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies involving peginterferon alfa-2b, the active component of this compound.

Table 1: Sustained Virologic Response (SVR) Rates in Chronic Hepatitis C Patients

| Treatment Group | HCV Genotype | SVR Rate (%) | Reference |

| Peginterferon alfa-2b + Ribavirin | Genotype 1 | 42 | |

| Peginterferon alfa-2b + Ribavirin | Genotypes 2 & 3 | ~80 | |

| Peginterferon alfa-2a + Ribavirin | Overall | 46.7 | |

| Peginterferon alfa-2b + Ribavirin | Overall | 42.4 | |

| Ropeginterferon alfa-2b (180 µg weekly) + Ribavirin | Genotype 1 | 66.7 | |

| Ropeginterferon alfa-2b (270 µg weekly) + Ribavirin | Genotype 1 | 80 | |

| Ropeginterferon alfa-2b (450 µg biweekly) + Ribavirin | Genotype 1 | 69 |

Table 2: Pharmacokinetic Parameters of Peginterferon Alfa-2b

| Parameter | Value | Reference |

| Absorption Half-life (t½ ka) | 4.6 hours | |

| Peak Plasma Concentration (Tmax) | 15-44 hours post-dose | |

| Elimination Half-life (t½) | 40 hours (range: 22-60 hours) | |

| Apparent Clearance | ~22.0 mL/hr·kg | |

| Renal Elimination | Accounts for 30% of clearance |

Experimental Protocols

The following outlines a typical experimental protocol for a clinical trial evaluating the efficacy and safety of this compound in treatment-naive patients with chronic hepatitis C, based on publicly available trial information.

Study Design

An open-label, randomized, comparative study. The primary objective is to demonstrate the non-inferiority of this compound in combination with ribavirin compared to a standard peginterferon alfa in combination with ribavirin.

Patient Population

-

Inclusion Criteria:

-

Adults with chronic HCV infection (genotypes 1, 2, 3, or 4).

-

Treatment-naive (no prior interferon-based therapy).

-

Detectable HCV RNA levels.

-

Compensated liver disease.

-

Signed informed consent.

-

-

Exclusion Criteria:

-

Decompensated liver disease.

-

Co-infection with Hepatitis B virus or HIV.

-

Significant comorbidities that would preclude treatment.

-

Pregnancy or unwillingness to use effective contraception.

-

Treatment Regimen

-

Experimental Arm: Subcutaneous injection of this compound (Cepeginterferon alfa-2b) at a dose of 1.5 µg/kg of body weight once weekly, in combination with oral ribavirin. Ribavirin dosage is weight-based.

-

Control Arm: Standard peginterferon alfa therapy in combination with oral ribavirin.

-

Treatment Duration: The initial treatment course is 12 weeks. Efficacy is assessed at week 4 (Rapid Virologic Response - RVR) and week 12 (Early Virologic Response - EVR). Patients who do not achieve an adequate virologic response may have treatment discontinued. Those who respond may continue treatment for a total of 24 or 48 weeks, depending on the HCV genotype.

Efficacy Endpoints

-

Primary Endpoint: Sustained Virologic Response (SVR), defined as undetectable HCV RNA 24 weeks after the end of treatment.

-

Secondary Endpoints:

-

Rapid Virologic Response (RVR): Undetectable HCV RNA at week 4 of treatment.

-

Early Virologic Response (EVR): At least a 2-log10 reduction in HCV RNA from baseline or undetectable HCV RNA at week 12 of treatment.

-

Safety Assessments

Monitoring of adverse events, physical examinations, and laboratory parameters (hematology, clinical chemistry, and thyroid function) throughout the study and follow-up period.

Conclusion

This compound (Cepeginterferon alfa-2b) represents a significant therapeutic option in the management of chronic hepatitis C. Its pegylated formulation offers a favorable pharmacokinetic profile, allowing for less frequent dosing. The mechanism of action, centered on the activation of the JAK-STAT signaling pathway, leads to a robust antiviral and immunomodulatory response. Clinical trial data have demonstrated its efficacy, particularly in combination with ribavirin, in achieving sustained virologic response in patients with various HCV genotypes. Further research may continue to explore its potential in other therapeutic areas where interferon-based therapies are beneficial.

References

Methodological & Application

Aligeron Application Notes & Protocols: Cell-Based Assays for Oncology Drug Discovery

For Research Use Only. Not for use in diagnostic procedures.

Introduction

These application notes provide detailed protocols for the in-vitro characterization of candidate oncology compounds using cell-based assays. The following experimental workflows are designed to assess the cytotoxic effects of a compound and its impact on a key cellular signaling pathway. These protocols are intended for use by researchers, scientists, and drug development professionals.

General Cell Culture and Maintenance

This section outlines the fundamental procedures for maintaining healthy cell cultures, which is critical for reproducible experimental results.

1.1 Protocol: Culturing Adherent Cancer Cell Lines (e.g., HeLa, A549)

Materials:

-

HeLa or A549 cells (or other suitable adherent cancer cell line)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA (0.25%)

-

T-75 cell culture flasks

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microscope

Procedure:

-

Thawing Cells: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh medium. Transfer to a T-75 flask.

-

Cell Maintenance: Incubate cells at 37°C with 5% CO2. Monitor cell confluency daily using a microscope.

-

Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium. Wash the cell monolayer with 5 mL of sterile PBS. Aspirate the PBS and add 2 mL of Trypsin-EDTA. Incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 8 mL of complete growth medium. Gently pipette to create a single-cell suspension.

-

Cell Seeding: Perform a cell count using a hemocytometer or automated cell counter to determine cell viability and density. Seed new flasks or plates at the desired density (see table below for recommendations).

Table 1: Recommended Seeding Densities

| Plate/Flask Format | Seeding Density (cells/cm²) | Volume of Medium |

| T-75 Flask | 1.5 x 10⁴ | 10-15 mL |

| 6-well Plate | 2.0 x 10⁴ | 2 mL |

| 24-well Plate | 2.5 x 10⁴ | 1 mL |

| 96-well Plate | 3.0 x 10⁴ | 100 µL |

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

2.1 Experimental Workflow: Cytotoxicity Assay

Application Notes and Protocols for Aligeron in a Mouse Model of Inflammation

For Research Use Only.

Introduction

Aligeron is a potent, selective, small-molecule inhibitor of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3] Dysregulation of the NF-κB pathway is a hallmark of numerous inflammatory diseases, making it a key target for therapeutic intervention.[4][5] These application notes provide a comprehensive guide for the use of this compound in a lipopolysaccharide (LPS)-induced mouse model of systemic inflammation, a widely used and well-characterized model for studying acute inflammatory responses.

Mechanism of Action

This compound targets the canonical NF-κB pathway. In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This process unmasks the nuclear localization signal on NF-κB, allowing it to translocate to the nucleus and induce the transcription of hundreds of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. This compound is designed to inhibit the IKK complex, thereby preventing IκBα phosphorylation and degradation, and ultimately blocking NF-κB nuclear translocation and activity.

Signaling Pathway Diagram

Data Presentation

Table 1: Pharmacokinetic Profile of this compound in Mice

Pharmacokinetic parameters were determined in male C57BL/6 mice following a single administration. Data are presented as mean ± SD (n=3 per group).

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose | 2 mg/kg | 10 mg/kg |

| Cmax (ng/mL) | 1250 ± 150 | 850 ± 110 |

| Tmax (h) | 0.08 | 0.5 |

| AUC (ng·h/mL) | 1800 ± 210 | 3200 ± 450 |

| Half-life (t1/2) (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |

| Bioavailability (%) | N/A | ~40% |

Note: Pharmacokinetic parameters can vary between mouse strains. It is recommended to perform preliminary pharmacokinetic studies in the specific strain used for efficacy models.

Table 2: Efficacy of this compound in LPS-Induced Inflammation Model

Cytokine levels were measured in plasma 4 hours post-LPS challenge. Data are presented as mean ± SD (n=8 per group).

| Group | Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | Vehicle | 50 ± 15 | 30 ± 10 |

| LPS | Vehicle + LPS | 2500 ± 400 | 1800 ± 350 |

| This compound | This compound (10 mg/kg) + LPS | 800 ± 120 | 650 ± 90 |

*p < 0.01 compared to LPS group.

Experimental Protocols

Protocol 1: LPS-Induced Systemic Inflammation in Mice

This protocol describes the induction of systemic inflammation using lipopolysaccharide (LPS) and the evaluation of this compound's therapeutic efficacy.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Sterile, pyrogen-free saline

-

Male C57BL/6 mice, 8-10 weeks old

-

Standard laboratory equipment (syringes, needles, etc.)

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

-

Preparation of Reagents:

-

This compound Formulation: Prepare a 1 mg/mL suspension of this compound in the vehicle. Vortex thoroughly before each administration.

-

LPS Solution: Dissolve LPS in sterile, pyrogen-free saline to a final concentration of 0.5 mg/mL. The optimal dose of LPS can vary between lots and mouse strains; a dose-response study may be required. A commonly used dose is 5-10 mg/kg.

-

-

Experimental Groups (n=8-10 mice per group):

-

Group 1 (Vehicle Control): Administer vehicle orally, followed by a saline injection (intraperitoneal, IP).

-

Group 2 (LPS Challenge): Administer vehicle orally, followed by an LPS injection (IP).

-

Group 3 (this compound Treatment): Administer this compound orally (e.g., 10 mg/kg), followed by an LPS injection (IP).

-

-

Dosing Regimen:

-

Administer this compound or vehicle by oral gavage (p.o.).

-

One hour after the oral administration, administer LPS (e.g., 5 mg/kg) or saline via intraperitoneal (IP) injection.

-

-

Monitoring and Sample Collection:

-

Monitor mice for clinical signs of inflammation (e.g., lethargy, piloerection, huddled behavior).

-

At a predetermined time point (e.g., 4 hours post-LPS injection for peak cytokine response), collect blood via cardiac puncture under terminal anesthesia.

-

Collect plasma by centrifuging the blood samples and store at -80°C until analysis.

-

-

Cytokine Analysis:

-

Quantify the plasma concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A p-value of < 0.05 is typically considered statistically significant.

-

Experimental Workflow Diagram

Safety Precautions

Standard laboratory safety procedures should be followed when handling this compound and LPS. LPS is a potent inflammatory agent; appropriate personal protective equipment (PPE) should be worn. All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines and regulations.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Aligeron (Alagebrium) In Vivo Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Aligeron, also known as alagebrium and formerly as ALT-711, is a well-characterized investigational drug belonging to the class of Advanced Glycation End-product (AGE) cross-link breakers. AGEs are harmful compounds that form when proteins or lipids become glycated after exposure to sugars. They accumulate in the body with age and at an accelerated rate in individuals with diabetes, contributing to the pathogenesis of various age-related and diabetic complications. This compound has been the subject of extensive preclinical and clinical research for its potential therapeutic effects in cardiovascular diseases, diabetic nephropathy, and other conditions associated with AGE accumulation.

These application notes provide a comprehensive overview of the in vivo administration and dosage of this compound based on published preclinical studies. Detailed protocols for representative in vivo experiments are included to guide researchers in their study design.

Data Presentation: In Vivo Dosage and Administration of this compound

The following tables summarize the quantitative data on this compound (alagebrium/ALT-711) dosage and administration from various preclinical in vivo studies.

Table 1: this compound Dosage and Administration in Rodent Models

| Animal Model | Disease/Condition | Dosage | Administration Route | Duration | Reference |

| Sprague-Dawley Rats | Streptozotocin-induced Diabetes | 10 mg/kg/day | Mixed in chow | 4 weeks | [1][2] |

| Sprague-Dawley Rats | Streptozotocin-induced Diabetes | 1 mg/kg/day | Intraperitoneal (i.p.) injection | 1-3 weeks | [3] |

| Sprague-Dawley Rats | Methylglyoxal-induced Glucose Intolerance | 100 mg/kg | Intraperitoneal (i.p.) injection (single dose) | 15 minutes prior to MG | [4] |

| Zucker Diabetic Fatty (ZDF) Rats | Type 2 Diabetes | 3 mg/kg/day | Not specified | 3 weeks | [5] |

| Obese and Diabetic Rats | Stent-induced Neointimal Hyperplasia | 1.0 mg/kg/day | Osmotic minipump | 21 days | |

| db/db Mice | Diabetic Nephropathy | 1 mg/kg/day | Intraperitoneal (i.p.) injection | 3 and 12 weeks | |

| RAGE apoE double-KO Mice | Diabetic Nephropathy | 1 mg/kg/day | Oral gavage | 20 weeks | |

| Female NOD Mice | Autoimmune Diabetes | 1 mg/kg/day | Subcutaneous (s.c.) injection | 50 days |

Table 2: this compound Administration in Other Animal Models

| Animal Model | Disease/Condition | Dosage | Administration Route | Duration | Reference |

| Rhesus Monkeys | Age-related Cardiovascular changes | 1.0 mg/kg | Intramuscular (i.m.) injection | Every other day for 3 weeks | |

| Aged Mongrel Dogs | Age-related Cardiovascular changes | 1 mg/kg/day | Oral (gelatin capsule) | 4 weeks |

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the breaking of established AGE-protein cross-links. This action restores the normal structure and function of proteins in the extracellular matrix, leading to improvements in tissue stiffness and function. Furthermore, by reducing the overall AGE load, this compound mitigates the downstream inflammatory and fibrotic signaling cascades initiated by the interaction of AGEs with their cell surface receptors, most notably the Receptor for Advanced Glycation End-products (RAGE).

The binding of AGEs to RAGE activates a complex intracellular signaling network, leading to the production of reactive oxygen species (ROS) and the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory cytokines and pro-fibrotic factors. This compound, by breaking AGE cross-links, is thought to reduce the engagement of RAGE, thereby downregulating these pathological signaling pathways.

Caption: this compound's mechanism of action.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature.

Protocol 1: Induction of Diabetic Nephropathy in db/db Mice and Treatment with this compound

This protocol is based on studies investigating the efficacy of this compound in a genetic model of type 2 diabetes and nephropathy.

1. Animal Model:

-

Use female db/db mice, a model for diabetic nephropathy. Age-matched non-diabetic db/+ mice can serve as controls.

-

House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

2. This compound Preparation and Administration:

-

Dissolve this compound (Alagebrium chloride) in sterile phosphate-buffered saline (PBS) to a final concentration of 1 mg/mL.

-

Administer this compound at a dose of 1 mg/kg body weight via daily intraperitoneal (i.p.) injection.

-

The control group should receive daily i.p. injections of an equivalent volume of PBS.

3. Experimental Timeline:

-

Begin treatment in db/db mice at various ages (e.g., 9 weeks, 3 months, 7 months) to assess preventative and therapeutic effects.

-

A typical treatment duration is 12 weeks.

4. Monitoring and Sample Collection:

-

Monitor body weight and blood glucose levels weekly.

-

Collect 24-hour urine samples at baseline and at regular intervals (e.g., monthly) for the measurement of albumin and creatinine excretion.

-

At the end of the study, euthanize the animals and collect blood via cardiac puncture for serum analysis (e.g., AGE levels).

-

Perfuse the kidneys with ice-cold PBS and harvest them for histological analysis (e.g., H&E, PAS staining) and molecular analysis (e.g., measurement of AGEs, gene expression).

5. Outcome Measures:

-

Primary: Urinary albumin-to-creatinine ratio (ACR), glomerular morphometry (mesangial expansion, glomerular basement membrane thickness).

-

Secondary: Serum and tissue levels of specific AGEs (e.g., carboxymethyllysine - CML), renal gene expression of fibrotic and inflammatory markers.

Caption: Workflow for a diabetic nephropathy study.

Protocol 2: Carotid Artery Balloon Injury Model in Diabetic Rats and Treatment with this compound

This protocol is adapted from a study investigating the effect of this compound on neointimal proliferation following vascular injury.

1. Animal Model and Induction of Diabetes:

-

Use male Sprague-Dawley rats.

-

Induce diabetes with a single intraperitoneal injection of streptozotocin (STZ) at a dose of 80 mg/kg.

-

Administer long-acting insulin (2 U/day) to maintain the health of the diabetic animals.

2. This compound Administration:

-

After 16 weeks of diabetes, randomize rats into treatment and control groups.

-

Mix this compound chloride with standard chow to a final concentration that delivers a dose of 10 mg/kg/day.

-

The control group receives standard chow without the drug.

-

Continue the treatment for 4 weeks.

3. Carotid Artery Balloon Injury:

-

After the 4-week treatment period, induce a balloon injury in the common carotid artery under anesthesia.

-

Insert a balloon catheter and inflate it to denude the endothelium and induce smooth muscle cell proliferation.

4. Post-Injury and Sample Collection:

-

Continue the respective diets for another 4 weeks post-injury.

-

Euthanize the animals and perfuse the vascular system.

-

Harvest the injured carotid arteries for histological and immunohistochemical analysis.

5. Outcome Measures:

-

Primary: Neointimal area and intima-to-media ratio.

-

Secondary: Expression of RAGE, markers of proliferation (e.g., Ki-67), and extracellular matrix components in the neointima.

Conclusion

This compound (alagebrium) has demonstrated significant therapeutic potential in a variety of preclinical in vivo models. The provided data and protocols offer a valuable resource for researchers planning to investigate the in vivo effects of this AGE cross-link breaker. Careful consideration of the animal model, dosage, administration route, and relevant outcome measures is crucial for designing robust and informative studies.

References

- 1. Alagebrium Chloride, a Novel Advanced Glycation End-Product Cross Linkage Breaker, Inhibits Neointimal Proliferation in a Diabetic Rat Carotid Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.glpbio.com [file.glpbio.com]

- 3. MoreLife: Research Chemicals - ALT-711 [morelife.org]

- 4. Alagebrium attenuates acute methylglyoxal-induced glucose intolerance in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The AGE-breaker ALT-711 restores high blood flow-dependent remodeling in mesenteric resistance arteries in a rat model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Aligeron in high-throughput screening

Application Note: Aligeron

Application of this compound in High-Throughput Screening for Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction this compound is a potent, ATP-competitive inhibitor of the serine/threonine kinase mTOR (mechanistic Target of Rapamycin). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. This application note provides a detailed protocol for utilizing this compound as a positive control in high-throughput screening (HTS) campaigns designed to identify novel mTOR inhibitors. The protocols and data presented herein are optimized for a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay format, a robust and widely used method in drug discovery.

Quantitative Data Summary

The following table summarizes the performance of this compound in a 1536-well plate format TR-FRET assay for mTOR kinase activity. The data demonstrates the suitability of this compound as a control compound for HTS campaigns.

| Parameter | Value | Description |

| IC50 | 15 nM | The half-maximal inhibitory concentration of this compound against mTOR kinase. |

| Z'-factor | 0.85 | A measure of the statistical effect size and an indicator of assay quality. A Z'-factor > 0.5 indicates an excellent assay. |

| Signal to Background (S/B) | 12 | The ratio of the signal from the uninhibited kinase reaction to the background signal. |

| Assay Window | 10 | The fold difference between the positive and negative controls. |

Experimental Protocols

1. Materials and Reagents

-

mTOR Kinase (recombinant)

-

LanthaScreen™ Eu-anti-GST Antibody

-

TR-FRET mTOR Substrate (e.g., GST-tagged 4E-BP1)

-

ATP (Adenosine Triphosphate)

-

This compound (as a positive control)

-

Test compounds (solubilized in DMSO)

-

Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

-

Stop Buffer: 20 mM EDTA in Assay Buffer

-

1536-well, low-volume, black assay plates

-

Plate reader capable of TR-FRET measurements

2. Assay Protocol: TR-FRET for mTOR Kinase

This protocol is optimized for a final assay volume of 5 µL in a 1536-well plate.

Step 1: Compound Dispensing

-

Create a dose-response curve for this compound by performing serial dilutions in DMSO. A typical starting concentration is 1 µM.

-

Dispense 25 nL of each this compound dilution or test compound into the appropriate wells of the 1536-well plate.

-

For control wells, dispense 25 nL of DMSO (negative control) or a high concentration of this compound (positive control).

Step 2: Kinase and Substrate Addition

-

Prepare a 2X mTOR kinase/substrate solution in Assay Buffer. The final concentration of mTOR and substrate should be determined empirically but is typically in the low nanomolar range.

-

Dispense 2.5 µL of the kinase/substrate solution to each well of the assay plate.

-

Incubate the plate at room temperature for 15 minutes to allow compounds to interact with the kinase.

Step 3: Initiation of Kinase Reaction

-

Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the Km for ATP for the mTOR kinase.

-

Dispense 2.5 µL of the ATP solution to each well to start the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

Step 4: Reaction Termination and Detection

-

Prepare a 2X solution of Eu-anti-GST antibody in Stop Buffer.

-

Dispense 5 µL of the antibody solution to each well to stop the reaction.

-

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

Step 5: Data Acquisition

-

Read the plate on a TR-FRET-compatible plate reader using standard europium settings (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) for each well.

3. Data Analysis

-

Normalize the data using the negative (DMSO) and positive (high concentration of this compound) controls.

-

Plot the normalized data against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

Caption: The mTOR signaling pathway with the inhibitory action of this compound.

Caption: High-throughput screening workflow for mTOR inhibitor identification.

Application Note: Western Blot Protocol for Aligeron Target Engagement

Audience: Researchers, scientists, and drug development professionals.

Introduction

Western blotting is a cornerstone technique in molecular biology for the detection and quantification of specific proteins within a complex mixture, such as a cell lysate.[1][2] This application note provides a detailed protocol for utilizing Western blot to assess the target engagement of "Aligeron," a hypothetical therapeutic agent. Target engagement assays are crucial in drug development to confirm that a compound interacts with its intended molecular target within a cellular context.[3][4] This protocol will focus on quantifying the downstream effects of this compound on a hypothetical signaling pathway, providing a robust method for evaluating its efficacy.

Hypothetical Signaling Pathway: The ALFA-BETA Pathway

For the purpose of this protocol, we will consider this compound as an inhibitor of the fictitious "ALFA-BETA" signaling pathway. In this pathway, the protein ALFA becomes phosphorylated (p-ALFA) upon stimulation, which in turn leads to the phosphorylation and activation of the downstream effector protein BETA (p-BETA). This compound is designed to bind to ALFA and prevent its phosphorylation. Therefore, effective target engagement of this compound will result in a dose-dependent decrease in the levels of both p-ALFA and p-BETA.

Experimental Workflow

The overall experimental process involves treating cultured cells with varying concentrations of this compound, preparing protein lysates, separating proteins via SDS-PAGE, transferring them to a membrane, and subsequently detecting the target proteins (p-ALFA, total ALFA, p-BETA, and total BETA) using specific antibodies.

Detailed Experimental Protocols

1. Cell Culture and Treatment

-

Cell Seeding: Plate a suitable human cell line (e.g., HeLa or A549) in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Culture the cells for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0 µM, 0.1 µM, 1 µM, 10 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1%.

-

Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (0 µM this compound). Incubate the cells for the predetermined treatment duration (e.g., 2 hours).

2. Cell Lysis and Protein Quantification

-

Washing: After treatment, place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Add 100 µL of ice-cold RIPA Lysis Buffer, supplemented with protease and phosphatase inhibitors, to each well.

-

Collection and Centrifugation: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. Incubate on ice for 30 minutes, vortexing periodically. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new clean tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions. This is crucial for ensuring equal protein loading in the subsequent steps.

3. SDS-PAGE and Protein Transfer

-

Sample Preparation: Based on the protein concentration, dilute the lysates with 4x Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-